molecular formula C13H13N5O B5618085 4-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B5618085
M. Wt: 255.28 g/mol
InChI Key: LRUGZNQPOGUHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of heterocyclic compounds like 4-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}pyridine often involves multi-step chemical reactions, employing strategies such as regioselective synthesis, condensation reactions, and the use of specific catalysts to achieve the desired compound with high yield and purity. For instance, regioselective synthesis has been utilized to obtain fused polycyclic structures, indicating a possible pathway for synthesizing compounds with similar structural features (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods, such as IR, NMR, and HRMS, are pivotal in determining the molecular structure of heterocyclic compounds. These techniques provide insights into the spatial arrangement of atoms, molecular conformation, and the presence of specific functional groups. For example, the crystal structure and optical properties of novel oxadiazole derivatives have been characterized, offering a glimpse into the potential structure of 4-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}pyridine (Yang et al., 2011).

Chemical Reactions and Properties

The chemical behavior of 4-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}pyridine can be influenced by its heterocyclic structure, enabling it to undergo various reactions, such as nucleophilic substitutions and electrophilic additions. These reactions can modify the compound's chemical structure, leading to new derivatives with different properties and potential applications.

Physical Properties Analysis

The physical properties of heterocyclic compounds, including solubility, melting point, and thermal stability, are crucial for their application in different scientific fields. These properties are determined by the compound's molecular structure, the nature of its functional groups, and intermolecular interactions. For instance, the thermal behavior of fused, tricyclic pyridine-based energetic materials has been studied, providing insight into the compound's stability and reactivity under various conditions (Ma, Pan, Jiang, Liu, & Yao, 2018).

Mechanism of Action

The scaffold moiety of the compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket . These variations can cause the compounds to change from fast to slow binding kinetics, resulting in an improved residence time .

properties

IUPAC Name

5-(1-pyrazol-1-ylpropyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-2-11(18-9-3-6-15-18)13-16-12(17-19-13)10-4-7-14-8-5-10/h3-9,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUGZNQPOGUHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=NO1)C2=CC=NC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.